(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid
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Overview
Description
(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid is a compound that combines an amino acid derivative with a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-amino-3-phenylpropanamide and 4-(hydroxymethyl)benzaldehyde.
Condensation Reaction: The amino group of (2S)-2-amino-3-phenylpropanamide reacts with the aldehyde group of 4-(hydroxymethyl)benzaldehyde under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the desired (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide.
Trifluoroacetic Acid Addition: Finally, the compound is treated with trifluoroacetic acid to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound has a similar trifluoromethyl group but differs in its overall structure and functional groups.
3-Methoxyphenylboronic acid: This compound shares some structural similarities but has different functional groups and reactivity.
Uniqueness
(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid is unique due to its combination of an amino acid derivative with a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c1-7(11)10(14)12-9-4-2-8(6-13)3-5-9;3-2(4,5)1(6)7/h2-5,7,13H,6,11H2,1H3,(H,12,14);(H,6,7)/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYGCDMWSHRPCZ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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